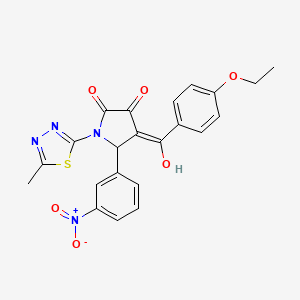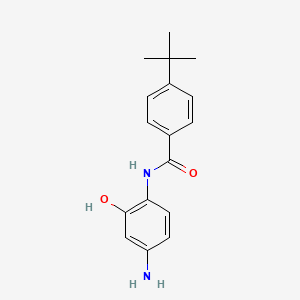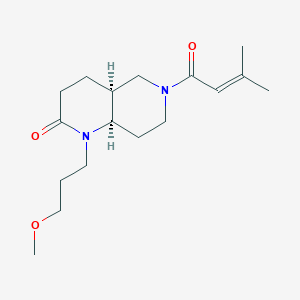![molecular formula C13H17Cl2N3O B5313129 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as DCBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCBA belongs to the class of piperazine compounds, which are known for their diverse pharmacological properties.
作用機序
The exact mechanism of action of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve multiple targets and pathways. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate, and to activate antioxidant and anti-inflammatory pathways. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival, including PI3K/Akt and MAPK/ERK. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to disrupt the membrane integrity and cell wall synthesis of bacterial and fungal pathogens.
Biochemical and Physiological Effects:
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects, depending on the target and pathway involved. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit cancer cell proliferation and metastasis, induce apoptosis, and enhance the efficacy of chemotherapy and radiation therapy. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have broad-spectrum antibacterial and antifungal activities, with minimal toxicity to host cells.
実験室実験の利点と制限
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis and purification. However, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide also has some limitations, including its potential toxicity, limited bioavailability, and lack of selectivity for specific targets and pathways. Therefore, careful dose-response and toxicity studies are necessary to determine the optimal conditions for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide experiments.
将来の方向性
There are several future directions for 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide research, including the development of more potent and selective analogs, the elucidation of its exact mechanism of action, and the exploration of its potential therapeutic applications in other fields, such as immunology and cardiovascular diseases. Additionally, the use of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity. Overall, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide is a promising compound with a wide range of potential applications in biomedical research and drug development.
合成法
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide can be synthesized through a multistep process, starting with the reaction of 3,4-dichlorobenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide. The purity and yield of 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In infectious diseases, 2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide has been shown to have antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans.
特性
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-2-1-10(7-12(11)15)8-17-3-5-18(6-4-17)9-13(16)19/h1-2,7H,3-6,8-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGGPLCCKKVUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-chlorophenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5313046.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5313049.png)

![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313058.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)



![N-(2-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5313101.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5313108.png)

![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)